{2-[(4-nitrobenzyl)oxy]phenyl}methanol
Description
{2-[(4-Nitrobenzyl)oxy]phenyl}methanol is a nitro-substituted benzyl alcohol derivative with the molecular formula C₁₄H₁₃NO₄ (molecular weight: 259.26 g/mol). It features a benzyloxy group substituted at the para position with a nitro group (–NO₂) and a hydroxymethyl (–CH₂OH) group at the ortho position of the adjacent phenyl ring. This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactivity and structural versatility .
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQZRVYSQHHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound {2-[(4-nitrobenzyl)oxy]phenyl}methanol is characterized by:
- Molecular Formula : C14H13NO4
- Molecular Weight : Approximately 245.26 g/mol
- Functional Groups : Nitro group (-NO2), hydroxyl group (-OH), ether linkage
The nitro group enhances the compound's reactivity and biological activity, making it a valuable building block in organic synthesis and medicinal chemistry.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ether linkage and functional groups allow for various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitution, leading to the formation of various derivatives.
- Oxidation and Reduction : It can be oxidized to form corresponding carboxylic acids or reduced to generate alcohols or amines.
Biological Applications
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties due to the presence of the nitro group, which is known for its antimicrobial effects .
- Enzyme Inhibition Studies : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This interaction is crucial for developing biochemical probes for studying enzyme mechanisms.
Pharmaceutical Development
Research indicates that this compound could be a candidate for drug development due to its biological activities. Its structure allows for:
- Modification for Enhanced Activity : Synthetic routes can be tailored to enhance its pharmacological properties, making it suitable for further investigation in drug design .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| This compound | Nitro group + Benzyl alcohol | Antibacterial, antifungal | Ether linkage enhances reactivity |
| 4-Nitrophenol | Nitro group + Hydroxyl group | Antimicrobial | Simpler structure |
| 4-Nitrobenzyl Alcohol | Nitro group + Benzyl alcohol | Moderate antimicrobial | No ether linkage |
| Benzyl Alcohol | Hydroxyl group only | Low antibacterial activity | Baseline for comparison |
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of nitro-substituted phenols, this compound demonstrated significant inhibition against various bacterial strains. The results indicated that the compound's effectiveness was comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could act as a reversible inhibitor. This property was exploited in biochemical assays to study enzyme kinetics, providing insights into its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and electronic differences between {2-[(4-nitrobenzyl)oxy]phenyl}methanol and analogous compounds:
Physical and Chemical Properties
- Polarity and Solubility: The nitro group in this compound increases polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to alkyl-substituted analogs like (4-Butylphenyl)methanol . Methoxy-substituted compounds (e.g., 4-Methoxybenzyl alcohol) exhibit moderate solubility in ethanol and dichloromethane due to balanced electron-donating effects .
- Reactivity: Nitro groups are susceptible to reduction (e.g., catalytic hydrogenation to amines), a key pathway for functionalizing this compound . Chlorine-substituted derivatives (e.g., {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol) may undergo nucleophilic substitution reactions due to the electronegativity of Cl .
Crystal Packing :
- In 4-nitrobenzyl alcohol, intermolecular O–H⋯O and π–π interactions create a stable crystalline lattice, whereas methyl-substituted analogs lack such strong interactions, leading to lower melting points .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {2-[(4-nitrobenzyl)oxy]phenyl}methanol, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves:
Nitrobenzyl bromide preparation : React 4-nitrobenzyl alcohol with HBr under acidic conditions.
Etherification : Couple nitrobenzyl bromide with 2-hydroxybenzyl alcohol using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Key variables : Solvent polarity, temperature, and reaction time significantly impact yield. For example, DMF enhances nucleophilic substitution efficiency compared to THF .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical workflow :
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted nitrobenzyl bromide).
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for nitrobenzyl and phenyl groups) .
- FT-IR : Identify functional groups (O-H stretch at ~3400 cm⁻¹, nitro group absorption at 1520 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Case study : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from:
- Structural modifications : Varying substituents on the phenyl ring alter lipophilicity and membrane penetration .
- Assay conditions : Differences in bacterial strain susceptibility or nutrient media pH (e.g., activity enhanced in acidic conditions due to nitro group reduction) .
- Resolution : Standardize assays (e.g., CLSI guidelines) and use isogenic bacterial strains to isolate compound-specific effects .
Q. How can computational modeling predict the reactivity of this compound in catalytic hydrogenation?
- Approach :
- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., nitro group reduction to amine requires Pd/C or Raney Ni catalysts) .
- Kinetic studies : Monitor H₂ pressure (1–3 atm) and temperature (25–50°C) to optimize reaction rates and minimize over-reduction .
Q. What mechanistic insights explain the compound’s role in photoactive material synthesis?
- Experimental design :
- UV-Vis spectroscopy : Track absorption shifts (e.g., λ_max ~300 nm for nitro-aromatic conjugation) .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials (-0.8 V to -1.2 V vs. Ag/AgCl for nitro group reduction) .
- Application : Nitro-to-amine conversion enables tunable electron transport layers in organic photovoltaics .
Key Recommendations for Researchers
- Synthesis : Prioritize DMF as a solvent for higher yields in etherification .
- Characterization : Combine NMR and MS to resolve structural ambiguities in nitro-aromatic systems .
- Biological testing : Include redox-active controls (e.g., ascorbic acid) to account for nitro group interference in antioxidant assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
